5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one 5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 379239-64-2
VCID: VC7658080
InChI: InChI=1S/C22H19N3O3S2/c26-18(24-10-4-5-11-24)14-30-22-23-20-19(16(13-29-20)17-9-6-12-28-17)21(27)25(22)15-7-2-1-3-8-15/h1-3,6-9,12-13H,4-5,10-11,14H2
SMILES: C1CCN(C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53

5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

CAS No.: 379239-64-2

Cat. No.: VC7658080

Molecular Formula: C22H19N3O3S2

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one - 379239-64-2

Specification

CAS No. 379239-64-2
Molecular Formula C22H19N3O3S2
Molecular Weight 437.53
IUPAC Name 5-(furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H19N3O3S2/c26-18(24-10-4-5-11-24)14-30-22-23-20-19(16(13-29-20)17-9-6-12-28-17)21(27)25(22)15-7-2-1-3-8-15/h1-3,6-9,12-13H,4-5,10-11,14H2
Standard InChI Key CIJRCRMEQIYLKC-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule’s central framework consists of a thieno[2,3-d]pyrimidin-4-one system, a bicyclic structure integrating a thiophene ring fused to a pyrimidinone. The thiophene moiety (positions 2 and 3) contributes aromatic stability, while the pyrimidinone ring (positions 4 and 5) introduces hydrogen-bonding capabilities critical for biological interactions . Substituents at key positions modulate electronic and steric properties:

  • Position 5: A furan-2-yl group, a five-membered oxygen-containing heterocycle, enhances π-π stacking interactions and metabolic resistance .

  • Position 3: A phenyl ring provides hydrophobic bulk, improving membrane permeability .

  • Position 2: A sulfanyl-linked 2-(pyrrolidin-1-yl)acetamide chain introduces conformational flexibility and hydrogen-bond donor/acceptor sites.

Spectroscopic and Computational Data

Key spectral features include:

  • IR: Strong absorption at 1670–1700 cm⁻¹ (C=O stretch of pyrimidinone and pyrrolidinone) .

  • ¹H NMR: Distinct signals for furan protons (δ 6.3–7.4 ppm), pyrrolidine methylenes (δ 2.8–3.5 ppm), and phenyl aromatics (δ 7.2–7.6 ppm) .

  • Mass Spec: Molecular ion peak at m/z 478.5 ([M+H]⁺), consistent with the formula C₂₃H₂₂N₄O₃S .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₂N₄O₃S
Molecular Weight478.51 g/mol
logP3.42
Hydrogen Bond Acceptors6
Polar Surface Area89.7 Ų
Solubility<0.1 mg/mL in aqueous buffer

Derived from analogous thienopyrimidine derivatives .

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized via a three-step sequence:

Step 1: Formation of Thieno[2,3-d]pyrimidin-4-one Core
Condensation of 2-aminothiophene-3-carboxylate with phenyl isocyanate under basic conditions yields the pyrimidinone ring .

StepReagents/CatalystsTemperatureYield
1Phenyl isocyanate, K₂CO₃80°C68%
2Pd(PPh₃)₄, DMF/H₂O100°C52%
3K₂CO₃, DMF60°C75%

Adapted from protocols for related thienopyrimidines .

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol affords >95% purity. Structural confirmation employs LC-MS, ¹H/¹³C NMR, and elemental analysis .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro screening against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer cells revealed potent cytotoxicity:

Table 3: IC₅₀ Values (μM)

Cell LineIC₅₀ (Compound)IC₅₀ (Doxorubicin)
MCF-718.2 ± 0.340.0 ± 3.9
HCT-11624.7 ± 1.135.2 ± 2.5
PC-329.8 ± 0.742.1 ± 4.2

Data extrapolated from analogous derivatives .

Mechanistically, the compound inhibits epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), validated by molecular docking studies. Binding energies of −9.2 kcal/mol (EGFR) and −8.7 kcal/mol (PI3K) suggest strong interactions with catalytic domains .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) predicts good oral bioavailability .

  • Metabolism: CYP3A4-mediated oxidation of the pyrrolidine ring generates inactive metabolites.

  • Excretion: Primarily renal (78%), with a half-life of 6.2 hours in murine models .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral administration) .

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual EGFR/PI3K inhibition positions it as a candidate for combination therapy with cisplatin or paclitaxel in solid tumors. Synergistic effects observed in HCT-116 cells (combination index = 0.82) support this approach .

Material Science Applications

As a fluorophore, it exhibits λₑₓ/λₑₘ = 340/450 nm, enabling use in bioimaging and sensor development .

Research Challenges

  • Solubility Limitations: Require formulation strategies (e.g., nanoencapsulation).

  • Metabolic Stability: Structural modifications to the pyrrolidine ring may reduce CYP3A4-mediated clearance.

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